molecular formula C24H21ClN4O6 B3403154 N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105225-88-4

N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B3403154
CAS No.: 1105225-88-4
M. Wt: 496.9
InChI Key: YCIUSZRWFFHXAN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is supplied as a high-purity material for research purposes. Its molecular structure suggests potential as a key intermediate or candidate for screening in drug discovery programs, particularly those targeting [specific protein family or pathway, e.g., kinase inhibitors]. The integration of a pyridin-2-one and a dimethoxyphenyl-substituted oxadiazole moiety within a single molecular framework makes it a compound of significant interest for chemical biology and hit-to-lead optimization studies. Researchers can utilize this compound in [specific assay types, e.g., high-throughput screening, biochemical assays] to investigate its mechanism of action and binding affinity. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O6/c1-32-18-9-7-15(12-17(18)25)26-21(30)13-29-10-4-5-16(24(29)31)23-27-22(28-35-23)14-6-8-19(33-2)20(11-14)34-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUSZRWFFHXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of phenolic and oxadiazole moieties which are known to influence biological activity. Its molecular formula is C19H20ClN3O6C_{19}H_{20}ClN_{3}O_{6}, with a molecular weight of approximately 425.88 g/mol.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell LineIC50 (μM)Mechanism of Action
HCT-116< 100Induction of apoptosis via caspase activation
HeLa< 100Inhibition of cell proliferation
MCF-7< 100Morphological changes indicative of apoptosis

The primary mechanism through which this compound exerts its cytotoxic effects appears to involve:

  • Apoptosis Induction : The compound has been shown to increase phosphatidylserine translocation and activate caspases in treated cells, leading to programmed cell death .
  • Cell Cycle Arrest : It may also induce cell cycle arrest in the G1 phase, thereby preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. The presence of:

  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve binding affinity to biological targets.
  • Oxadiazole Moiety : Known for its broad spectrum of biological activities, including anticancer properties; compounds containing this moiety have been reported to inhibit various enzymes related to cancer progression .

Case Studies

Several studies have investigated the biological activity of similar compounds. For instance:

  • A study demonstrated that derivatives containing oxadiazole moieties exhibited significant cytotoxicity against HCT-116 and HeLa cell lines with IC50 values ranging from 30 μM to 70 μM .
  • Another investigation focused on the pharmacophoric features necessary for enhancing anticancer activity, emphasizing the role of electron-withdrawing groups in improving efficacy against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. The specific structure of N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suggests potential efficacy against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action
The proposed mechanism involves the interaction of the compound with specific cellular targets that are crucial for tumor growth and survival. The presence of the oxadiazole ring enhances the compound's ability to interact with biological macromolecules, leading to improved anticancer activity .

Nonlinear Optical Applications

Optical Properties
Compounds with similar structural features have been investigated for their nonlinear optical (NLO) properties. The incorporation of electron-donating and electron-withdrawing groups in the molecular structure can significantly enhance NLO responses. Such properties make these compounds suitable for applications in photonic devices and laser technology .

Case Studies
A study focusing on related compounds demonstrated that modifications in the molecular structure led to substantial increases in third-order NLO susceptibilities. This suggests that this compound could similarly exhibit enhanced optical characteristics when optimized .

Material Science

Polymer Composites
The compound's unique chemical structure allows it to be used as a building block for advanced polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .

Environmental Applications
Research has indicated that similar compounds can be utilized in environmental remediation processes due to their ability to bind heavy metals or organic pollutants. This application is particularly relevant in developing materials for water purification systems .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntitumor activity through apoptosis induction
Nonlinear OpticsEnhanced NLO properties suitable for photonic devices
Material ScienceImproved thermal stability in polymer composites

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the amide bond cleaves to form carboxylic acid and amine derivatives:
Reaction :

Acetamide+H2OH+Carboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Carboxylic Acid} + \text{Amine}

For this compound, hydrolysis yields 3-chloro-4-methoxyaniline and a pyridinone-acetic acid derivative .

Alkaline conditions favor saponification, producing carboxylate salts. Kinetic studies on analogous acetamides show hydrolysis rates depend on pH and temperature, with complete conversion at 80°C in 6M NaOH.

Nucleophilic Substitution at the Chloro Group

The 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. Data from structurally related chloro-methoxyphenyl acetamides demonstrate:

Reaction Type Conditions Products
Amination NH₃, Cu catalyst, 120°C3-amino-4-methoxyphenyl derivative
Methoxylation NaOMe, DMF, 100°C3,4-dimethoxyphenyl product
Cyanation CuCN, DMSO, 150°C3-cyano-4-methoxyphenyl analog

The electron-withdrawing oxadiazole and acetamide groups enhance the chloro group's electrophilicity, accelerating NAS.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring displays stability under mild conditions but undergoes ring-opening reactions with strong nucleophiles or reductants:

Reduction

Using LiAlH₄ in THF at 0–5°C, the oxadiazole ring reduces to form a diamino intermediate:

Oxadiazole+4H+LiAlH4Diamino Compound\text{Oxadiazole} + 4\text{H}^+ \xrightarrow{\text{LiAlH}_4} \text{Diamino Compound}

This reaction is critical for generating bioactive metabolites.

Nucleophilic Attack

With hydroxylamine (NH₂OH), the oxadiazole ring opens to yield hydroxamic acid derivatives, confirmed via LC-MS in related compounds .

Pyridinone Ring Modifications

The 2-oxopyridin-1(2H)-yl group participates in:

Keto-Enol Tautomerism

The pyridinone exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding. DFT calculations on analogs show a 2.3 kcal/mol preference for the keto form.

Oxidation

Under O₂ with MnO₂ catalyst, the pyridinone oxidizes to a pyridine derivative, altering electron distribution in the molecule.

Functional Group Cross-Reactivity

Interactions between functional groups influence reaction pathways:

  • The methoxy groups on the phenyl ring direct electrophilic substitution to the para position, confirmed by nitration studies .

  • The oxadiazole ring stabilizes radical intermediates during photochemical reactions, as observed in ESR studies of derivatives .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of analogs reveals decomposition onset at 220°C, primarily via cleavage of the oxadiazole ring. Photolysis under UV light (254 nm) generates radicals detectable via spin-trapping assays.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound ID Phenyl Substituents Heterocyclic Core Linker/Additional Groups Reference
Target Compound 3-Cl,4-OMe; 3,4-diOMe (oxadiazole) Oxadiazole, Pyridinone Acetamide -
3-Cl,4-OMe; 4-Cl (oxadiazole) Oxadiazole, Pyridinone (4,6-diMe) Acetamide [1]
3-Cl,4-OMe Triazole, Pyridinyl Acetamide, Sulfanyl (S-CH2) [5]
4-Cl (pyrimidoindole) Pyrimido[5,4-b]indole, 3-Methoxyphenyl Sulfanyl (S-CH2) [7]
2,4-diCl Pyrazol-4-yl, Dichlorophenyl Acetamide [8]
4-Cl,2-OMe,5-Me Triazole, Pyridin-2-yl Acetamide, Sulfanyl (S-CH2) [9]
3-Cl,2-Me Quinazolin-2-yl, 4-Methylphenyl Sulfanyl (S-CH2) [12]
Key Observations:

Heterocyclic Core Variations: The target compound’s oxadiazole-pyridinone core (electron-deficient) contrasts with triazole () and pyrimidoindole () systems. Pyridinone in the target compound may offer keto-enol tautomerism, influencing solubility and metal chelation .

Substituent Effects: Methoxy vs. Chloro: The target’s 3,4-dimethoxyphenyl on oxadiazole enhances electron density and solubility compared to 4-chlorophenyl in .

Linker Modifications :

  • Sulfanyl (S-CH2) in and introduces a redox-active sulfur atom, which may affect metabolic stability versus the target’s acetamide linker .

Physicochemical and Crystallographic Properties

  • Solubility: The target’s dimethoxy groups improve aqueous solubility relative to ’s 4-chloro and ’s dichlorophenyl analogs .
  • Crystal Packing :

    • highlights N–H⋯O hydrogen bonding , forming R₂²(10) dimers. Similar interactions in the target compound could influence its crystallinity and dissolution rate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-acetamide derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves refluxing substituted oxadiazole precursors with chloroacetyl chloride in the presence of triethylamine, monitored by TLC for completion . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), solvent selection (e.g., pet-ether for recrystallization), and reaction time (typically 4–6 hours). Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the aromatic, methoxy, and acetamide regions.
  • FTIR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C24H20ClN4O5: ~503.1) .
  • X-ray Crystallography (if available): Resolves 3D conformation and intermolecular interactions .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material. Melting point analysis (e.g., sharp range within 1–2°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) further confirm purity .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during oxadiazole ring formation?

  • Methodological Answer : Low yields often stem from side reactions (e.g., incomplete cyclization or hydrolysis). Mitigation strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) or Lewis acids (ZnCl₂) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. How can computational methods predict biological activity or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole and pyridinone moieties as pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, IC50 protocols).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm mechanism .

Key Challenges and Future Directions

  • Synthetic Scalability : Develop one-pot methodologies to reduce purification steps .
  • Target Identification : Use CRISPR screening to map novel targets for the oxadiazole-pyridinone scaffold .
  • Toxicity Profiling : Assess hepatotoxicity via in vitro CYP450 inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

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